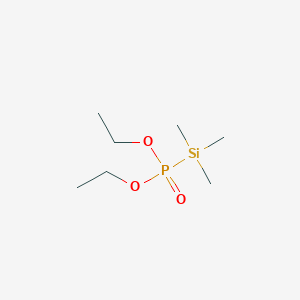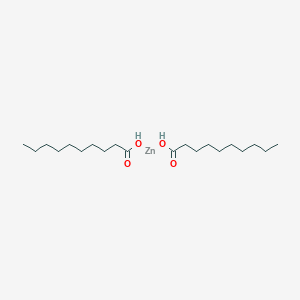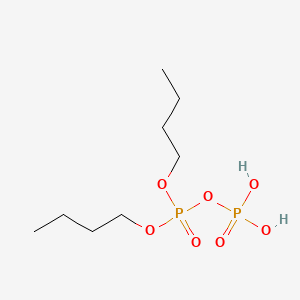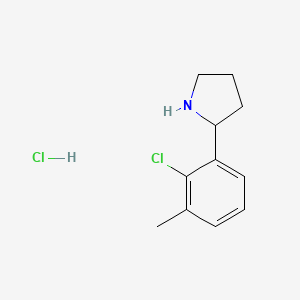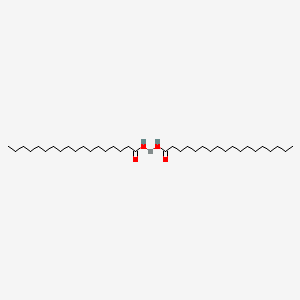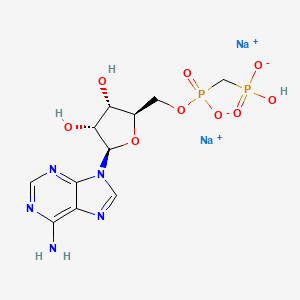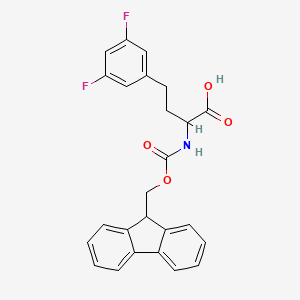
(R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is a specialized compound used in various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid typically involves the protection of the amino group with an Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Coupling Reactions: It is often used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reactions: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Major Products Formed
The primary products formed from these reactions are peptides, where (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid serves as a building block. The removal of the Fmoc group yields the free amino acid, which can then participate in further reactions .
Aplicaciones Científicas De Investigación
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for research purposes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The primary mechanism of action for (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-4-amino-3-hydroxybutanoic acid
- Fmoc-5-amino-2-methoxybenzoic acid
- Fmoc-3-amino-4-methoxybenzoic acid
- Fmoc-2-amino-1-cyclopentanecarboxylic acid
Uniqueness
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is unique due to the presence of the 3,5-difluorobenzene moiety, which can impart specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .
Propiedades
Fórmula molecular |
C25H21F2NO4 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30) |
Clave InChI |
JSQRFDWFUHWLOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


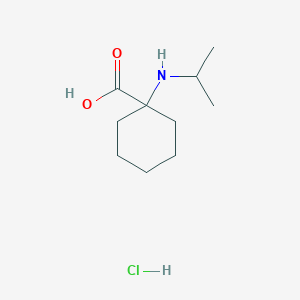

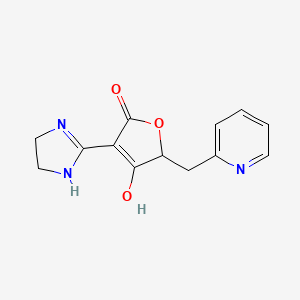
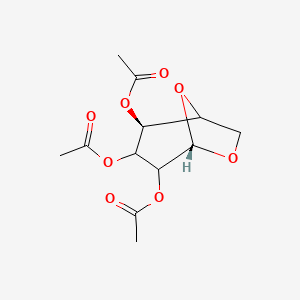
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
